1,2-Isopropylidene-D,L-myo-inositol

Descripción

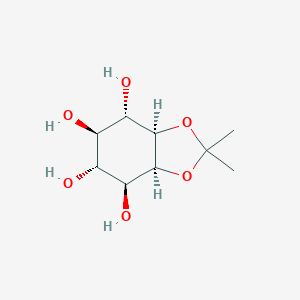

1,2-Isopropylidene-D,L-myo-inositol (CAS 26276-97-1) is a protected derivative of myo-inositol, a cyclic polyol central to cellular signaling and membrane biology. Its molecular formula is C₉H₁₆O₆ (molecular weight: 220.22 g/mol), featuring an isopropylidene group at the 1,2-positions of the inositol ring, which enhances stability and facilitates selective functionalization during synthesis . This compound is pivotal in synthesizing phospholipids, glycolipids, and glycoconjugates, enabling studies on membrane dynamics and carbohydrate-protein interactions . Additionally, it has therapeutic relevance in diabetes, cystic fibrosis, and respiratory disorders .

Propiedades

IUPAC Name |

(3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUICEADCEITZAL-XGDQQJSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(C(C2O1)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2O1)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450489 | |

| Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26276-97-1 | |

| Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Two-Step Benzoylation and Isopropylidene Protection

In the first step, myo-inositol undergoes benzoylation at the 3,6-positions using benzoyl chloride in the presence of a base, yielding 3,6-di-O-benzoyl-myo-inositol . This step ensures selective protection of equatorial hydroxyl groups, leaving the axial 1,2- and 4,5-positions free. Subsequent reaction with acetone under acidic catalysis (e.g., p-toluenesulfonic acid) introduces the 1,2- and 4,5-O-isopropylidene groups, forming 3,6-di-O-benzoyl-1,2:4,5-di-O-isopropylidene-myo-inositol (7ab ). Acidic hydrolysis of the 4,5-isopropylidene group then affords DL-1,4-di-O-benzoyl-myo-inositol (8ab ), which is further processed to the target compound.

Key Reaction Conditions:

-

Benzoylation : Benzoyl chloride, pyridine, 0°C to room temperature, 12 hours.

-

Isopropylidene Protection : Acetone, p-TsOH, reflux, 6 hours.

Chiral Resolution Using (S)-(+)-O-Acetylmandelic Acid

The racemic mixture DL-1,2:4,5-di-O-isopropylidene-myo-inositol (12ab ) is resolved into its enantiomers via diastereomeric salt formation. Coupling 12ab with (S)-(+)-O-acetylmandelic acid in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) generates two diastereoisomeric bis-esters (26 and 27 ). Crystallization from ethyl acetate/hexane selectively isolates the less soluble diastereomer (27 ), which is hydrolyzed under basic conditions (NaOH/MeOH) to yield enantiomerically pure D-1,2:4,5-di-O-isopropylidene-myo-inositol (12a ).

Absolute Configuration Assignment

The absolute configuration of D-1,2:4,5-di-O-isopropylidene-myo-inositol is confirmed through chemical correlation. Benzylation of 12a followed by acidic hydrolysis produces D-3,6-di-O-benzyl-myo-inositol (20a ), whose optical rotation matches literature values for known D-configured derivatives.

Alternative Protective Group Strategies

Orthoformate-Mediated Protection

In a divergent approach, myo-inositol orthoformate (6 ) is allylated at the 2,4,6-positions using allyl bromide and sodium hydride in DMF, yielding 2,4,6-tri-O-allyl-myo-inositol orthoformate (7 ). Selective hydrolysis of the orthoformate group exposes the 1,3,5-hydroxyls, enabling monoallylation under phase-transfer conditions (tetrabutylammonium sulfate, NaOH, CH₂Cl₂). While this method prioritizes allyl protection, it highlights the versatility of orthogonal protective groups in inositol chemistry.

Comparison of Isopropylidene vs. Cyclohexylidene Groups

The PNAS study demonstrates that cyclohexylidene acetals (e.g., 1,2:5,6-di-O-cyclohexylidene-L-chiro-inositol ) exhibit greater acid stability compared to isopropylidene derivatives. However, isopropylidene groups are preferred for This compound due to their milder deprotection conditions and compatibility with subsequent phosphorylation steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The 1,2-isopropylidene group resonates as two singlets at δ 1.32 and 1.44 ppm (geminal dimethyl groups), while the inositol protons appear as multiplet signals between δ 3.5–4.5 ppm.

-

³¹P NMR : Used to monitor phosphorylation steps, with bisphosphorylated intermediates showing signals near δ -1.2 ppm.

Optical Rotation

Enantiomers exhibit equal and opposite optical rotations:

Data Tables

Table 1. Key Reaction Yields in the Synthesis of this compound

Análisis De Reacciones Químicas

Types of Reactions

1,2-Isopropylidene-D,L-myo-inositol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to myo-inositol or other reduced forms.

Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate myo-inositol.

Aplicaciones Científicas De Investigación

Role in Diabetes Management

Research indicates that inositol derivatives, including 1,2-isopropylidene-D,L-myo-inositol, play a significant role in managing insulin sensitivity and glucose metabolism. D-chiro-inositol, a related compound, has been shown to mimic insulin action and improve ovarian function in women with polycystic ovary syndrome (PCOS) . The potential for this compound to act similarly warrants further investigation.

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds derived from myo-inositol have demonstrated protective effects against amyloid-beta aggregation, a hallmark of Alzheimer’s disease. Scyllo-inositol, another derivative, has been shown to alleviate cognitive deficits associated with Alzheimer’s by preventing amyloid fibril formation . The neuroprotective properties of this compound may also be explored in this context.

Anticancer Potential

In vitro studies have highlighted the anticancer properties of inositol phosphates and their derivatives. For instance, combinations of myo-inositol with other compounds have shown enhanced inhibitory effects on cancer cell proliferation across various cancer models, including breast and prostate cancers . The role of this compound in these pathways could be significant for developing novel cancer therapies.

Signal Transduction Modulation

Myo-inositol derivatives are known to participate in cellular signaling pathways by acting as second messengers. They are involved in the regulation of ion channels and modulating the activity of various enzymes . The application of this compound in studying these mechanisms could provide insights into cellular responses under different physiological conditions.

Synthesis of Inositol Phosphates

The compound serves as a precursor for synthesizing various phosphorylated inositols, which are crucial for studying cellular signaling and metabolic processes. The ability to modify the structure of myo-inositol allows researchers to create specific analogs that can be used to dissect biological pathways more effectively .

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Haris et al., 2011 | Alzheimer’s Disease | Elevated levels of myo-inositol observed in patients; potential for therapeutic targeting using derivatives like this compound. |

| Vucenic & Shamsuddin, 2003 | Cancer Models | Combination therapies using myo-inositol derivatives showed enhanced anticancer effects compared to single agents. |

| Jyonouchi et al., 1999 | Pulmonary Health | Myo-inositol demonstrated protective effects against lung carcinogenesis when combined with dexamethasone. |

Mecanismo De Acción

The mechanism of action of 1,2-Isopropylidene-D,L-myo-inositol involves its role as a protecting group. By protecting the hydroxyl groups of myo-inositol, it allows for selective reactions on other parts of the molecule. This selective protection is crucial in multi-step organic synthesis, where specific functional groups need to be modified without affecting others.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,2:4,5-Di-O-Isopropylidene-D,L-myo-Inositol

- Molecular Formula : C₁₈H₂₈O₆ (MW: 700.81 g/mol) .

- CAS No.: 34711-26-5.

- Key Features: Dual isopropylidene groups at 1,2- and 4,5-positions confer higher steric protection, making it more stable under acidic conditions than mono-protected derivatives.

- Applications: Used in diabetes research for glucose regulation and in tumor biology for studying signaling pathways. Its bulkier structure limits solubility in polar solvents compared to 1,2-Isopropylidene-D,L-myo-inositol .

3-O-TBDPS-1,2:4,5-Bis-O-(1-Methylethylidene)-D,L-myo-Inositol

- Molecular Formula: Not explicitly provided, but includes a tert-butyldiphenylsilyl (TBDPS) group at the 3-O position alongside dual isopropylidene groups.

- Key Features: The TBDPS group enhances resistance to nucleophilic attack, enabling selective deprotection at the 3-position for further modifications. This compound is critical in stereoselective synthesis of inositol phosphates for cancer therapy research .

D-myo-Inositol 1-Phosphorothioate 4,5-Bisphosphate

- Structure: A sulfur-containing analog of inositol trisphosphate (InsP₃), with thioate substitutions altering binding affinity to InsP₃ receptors.

- Applications : Acts as a competitive inhibitor in calcium signaling studies, providing insights into neurodegenerative diseases .

1,2-5,6-Di-O-Isopropylidene-D-Mannitol

- Status : Discontinued, but historically used as a chiral building block in carbohydrate chemistry.

- Contrast: Unlike inositol derivatives, this mannitol derivative lacks a cyclic backbone, limiting its utility in membrane biology .

Comparative Data Table

Functional and Therapeutic Implications

- Cell Signaling: Protected inositols serve as precursors for InsP₃ and phosphatidylinositol phosphates, which regulate calcium release and kinase activity .

- Disease Models: this compound derivatives modulate glucose metabolism in diabetes and restore ion transport in cystic fibrosis .

- Structural Advantages : The isopropylidene group prevents unwanted ring-opening reactions, making these derivatives indispensable in long-term biochemical assays .

Actividad Biológica

1,2-Isopropylidene-D,L-myo-inositol is a synthetic derivative of myo-inositol, a naturally occurring polyol that plays a crucial role in cellular signaling and metabolism. This compound is characterized by the presence of an isopropylidene protective group at the 1 and 2 positions of the inositol ring, which enhances its stability and reactivity. The molecular formula for this compound is with a molecular weight of 220.22 g/mol.

This compound exhibits biological activities similar to those of myo-inositol, primarily through its involvement in cell signaling pathways. It acts as a precursor for inositol phosphates, which are critical second messengers in various cellular processes, including insulin signaling and neuronal activity regulation . The compound's mechanism includes:

- Cell Signaling : It participates in the phosphoinositide signaling pathway, influencing processes such as cell growth and differentiation.

- Insulin Sensitivity : Similar to myo-inositol, it may exert insulin-sensitizing effects, potentially beneficial for conditions like polycystic ovary syndrome (PCOS) and diabetes .

- Neuroprotective Effects : Inositols are known to modulate neuronal activity and have been implicated in the treatment of psychiatric disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antioxidant Properties : The compound may confer antioxidant benefits due to its structural similarity to other inositols that stabilize reactive species .

- Neuroprotective Effects : Fluctuations in inositol levels have been associated with neurodegenerative diseases. The compound may help stabilize non-toxic forms of beta-amyloid proteins linked to Alzheimer's disease .

- Regulation of Insulin Signaling : It influences glucose metabolism and has been studied for its role in enhancing insulin sensitivity .

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Myo-Inositol | Unmodified six-membered ring with five hydroxyl groups | Naturally occurring; crucial for cell signaling |

| D-Chiro-Inositol | Epimer at C-2 position | Involved in insulin signaling; potential diabetes treatment |

| 1,2-O-Isopropylidene-D-myo-Inositol | Similar protection but different stereochemistry | Used as an intermediate for specific syntheses |

| 3,6-Di-O-benzyl-D-myo-Inositol | Benzyl protection at C-3 and C-6 | Enhances lipophilicity; useful for enzyme studies |

The unique properties of this compound lie in its protective groups that enhance stability while allowing for versatile reactivity compared to other derivatives. This balance between stability and reactivity makes it particularly valuable for synthetic applications and biological studies.

Case Studies

Several studies have investigated the biological effects of myo-inositol derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing 1,2-Isopropylidene-D,L-myo-inositol derivatives?

- Answer : A key method involves the use of diethylaminosulfur trifluoride (DAST) for fluorination or unexpected cycloetherization. For example, DAST treatment of 1,2-O-isopropylidene-3,4,5-tri-O-benzyl-myo-inositol at -78°C yields cyclic ethers via debenzylation and ring closure, with structural confirmation by X-ray crystallography . Regioselective phosphorylation of vicinal hydroxyl groups can be achieved using protecting groups like cyclohexylidene and tetraisopropyldisiloxane, followed by selective deprotection and phosphorylation .

Q. What enzymes are critical in the biosynthesis of myo-inositol, and how are they regulated under stress conditions?

- Answer : The biosynthesis pathway involves two enzymes:

- L-myo-inositol 1-phosphate synthase (MIPS) : Catalyzes the rate-limiting conversion of glucose-6-phosphate to L-myo-inositol 1-phosphate.

- myo-inositol monophosphatase (IMP) : Dephosphorylates L-myo-inositol 1-phosphate to free myo-inositol.

Salinity stress upregulates MIPS activity in plants like rice (Oryza sativa), enhancing inositol production for osmoprotection .

Advanced Research Questions

Q. How can researchers address enantioselectivity challenges in synthesizing protected myo-inositol derivatives?

- Answer : Enantiomerically pure derivatives can be synthesized via biocatalytic methods. For instance, recombinant Trypanosoma brucei MIPS (TbINO1) in a flow reactor produces L-myo-inositol 1-phosphate at 12 mg/h, which is acetylated to yield enantiopure pentaacetate derivatives. This method avoids traditional resolution steps and improves yield .

Q. What strategies resolve contradictions in reported biosynthetic pathways for inositol-containing compounds across species?

- Answer : Comparative studies of prokaryotic pathways reveal divergent mechanisms. For example, Methanotorris igneus synthesizes di-myo-inositol phosphate (DIP) via CDP-inositol intermediates, while Pyrococcus woesei condenses two L-myo-inositol 1-phosphate molecules. Phylogenetic analysis of MIPS identifies conserved catalytic motifs (e.g., a pentapeptide with essential lysine residues), clarifying evolutionary conservation .

Q. How to design experiments for regioselective phosphorylation of vicinal hydroxyl groups in myo-inositol derivatives?

- Answer : Use stepwise protection/deprotection strategies. For example:

- Protect 1,2-hydroxyls with cyclohexylidene.

- Shield 3,4-hydroxyls with tetraisopropyldisiloxane.

- Deprotect 3,4-hydroxyls selectively for phosphorylation.

This approach enabled synthesis of phosphatidylinositol 3,5-bisphosphate from both D- and L-enantiomers .

Q. How does structural analysis inform mechanistic studies of myo-inositol-1-phosphate synthase (MIPS)?

- Answer : X-ray crystallography and mutagenesis identify critical residues (e.g., Lys-278 and Lys-367 in rice MIPS) within a conserved pentapeptide motif essential for substrate binding and catalysis. Disruption of these residues abolishes enzymatic activity, highlighting their role in the isomerization of glucose-6-phosphate to inositol-1-phosphate .

Methodological Notes

- Data Contradiction Analysis : When comparing biosynthetic pathways, prioritize enzyme assays and isotopic labeling to trace intermediates (e.g., CDP-inositol vs. L-myo-inositol 1-phosphate condensation) .

- Experimental Design : For stress-response studies, combine gene expression profiling (e.g., MIPS transcript levels) with enzymatic activity assays under salinity/osmotic stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.